molecular formula C11H10N4O B12303138 2-(pyridin-4-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

2-(pyridin-4-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B12303138
M. Wt: 214.22 g/mol
InChI Key: WLPCGGLGZLZZLW-UHFFFAOYSA-N
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Description

2-(pyridin-4-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its versatile reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyridine derivative with a hydrazine derivative, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(pyridin-4-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyridin-4-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one stands out due to its unique combination of a pyridine ring and a pyrazolo[1,5-a]pyrazine core. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

2-pyridin-4-yl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C11H10N4O/c16-11-10-7-9(8-1-3-12-4-2-8)14-15(10)6-5-13-11/h1-4,7H,5-6H2,(H,13,16)

InChI Key

WLPCGGLGZLZZLW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=NC=C3)C(=O)N1

Origin of Product

United States

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